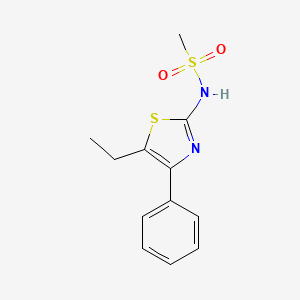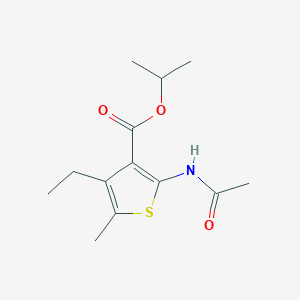
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as AET, is a chemical compound that has been extensively studied for its potential use in scientific research. AET is a member of the thienylcyclohexylamine class of compounds, which are known to have a range of pharmacological effects, including analgesic, anesthetic, and antidepressant properties. In
Applications De Recherche Scientifique
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been studied for its potential use in a range of scientific research applications, including as a tool for studying the function of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in a range of physiological processes, including learning and memory, and are thought to be involved in the pathophysiology of several neurological disorders, including Alzheimer's disease and schizophrenia.
Mécanisme D'action
Isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is thought to act as an antagonist of the NMDA receptor, binding to the receptor and blocking its activity. This mechanism of action is similar to that of other thienylcyclohexylamine compounds, such as ketamine and phencyclidine (PCP), which are known to have analgesic and anesthetic properties.
Biochemical and Physiological Effects:
isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects in animal models, including analgesic, anesthetic, and antidepressant properties. isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has also been shown to have neuroprotective effects, protecting against the damage caused by ischemia and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has a relatively simple synthesis method, making it easy to obtain in large quantities. Additionally, isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied in animal models, making it a well-characterized tool for studying the function of NMDA receptors. However, one limitation of using isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate in lab experiments is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for research on isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, including further studies on its safety and efficacy in humans, as well as studies on its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the mechanism of action of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its potential interactions with other drugs and compounds. Finally, the development of new synthetic methods for isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and related compounds could lead to the discovery of new drugs with novel pharmacological properties.
Méthodes De Synthèse
The synthesis of isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by the addition of isopropyl magnesium bromide and acetic anhydride. The resulting product is then purified through recrystallization to yield pure isopropyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate.
Propriétés
IUPAC Name |
propan-2-yl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-6-10-8(4)18-12(14-9(5)15)11(10)13(16)17-7(2)3/h7H,6H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNCTCKRIGFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

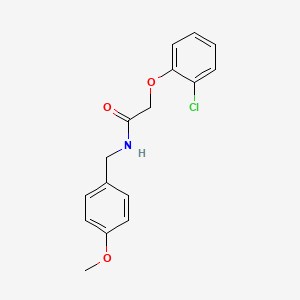
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
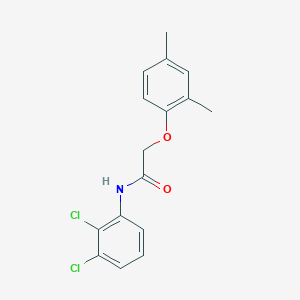
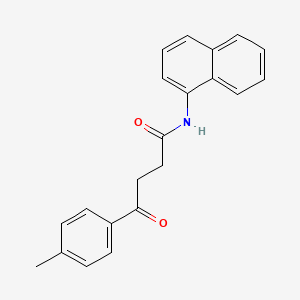

![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)


![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)
